molecular formula C12H16FNO B356127 4-((4-Fluorophenoxy)methyl)piperidine CAS No. 63608-35-5

4-((4-Fluorophenoxy)methyl)piperidine

Cat. No.: B356127
CAS No.: 63608-35-5
M. Wt: 209.26g/mol
InChI Key: RERPCSOKGBHYNQ-UHFFFAOYSA-N
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Description

4-((4-Fluorophenoxy)methyl)piperidine is a piperidine derivative featuring a fluorophenoxy-methyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their roles as receptor ligands, enzyme inhibitors, and intermediates in drug synthesis. The fluorophenoxy group enhances lipophilicity and metabolic stability, making it a common motif in central nervous system (CNS) agents and sigma receptor ligands .

Properties

CAS No.

63608-35-5

Molecular Formula

C12H16FNO

Molecular Weight

209.26g/mol

IUPAC Name

4-[(4-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H16FNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

RERPCSOKGBHYNQ-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=C(C=C2)F

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Serotonin Modulation

4-((4-Fluorophenoxy)methyl)piperidine and its derivatives have been studied for their ability to modulate serotonin receptors, particularly the 5-HT (serotonin) system. This modulation is crucial for treating various psychiatric and neurological disorders:

  • 5-HT Potentiation : The compound has been identified as a 5-HT potentiator, which can enhance serotonin activity in the brain. This property is beneficial for treating conditions associated with serotonin disturbances, such as depression and anxiety disorders .
  • Pharmaceutical Compositions : Research has indicated that formulations containing this compound can be effective in treating indications linked to serotonin system disturbances, providing a basis for developing new antidepressants or anxiolytics .

Anti-Cancer Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as anti-cancer agents:

  • Synthesis and Evaluation : A series of piperidine derivatives have been synthesized and evaluated for their anti-cancer activity. Compounds similar to this compound have shown efficacy against various hematological cancers by promoting apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking analyses suggest that these compounds can effectively bind to active sites of proteins involved in cancer progression, indicating their potential as therapeutic candidates .

Structure-Activity Relationship Studies

Research has also focused on the structure-activity relationships (SAR) of piperidine derivatives:

  • Inhibitory Activity : Studies have shown that modifications in the piperidine structure can influence its inhibitory activity against specific targets, such as bacterial enzymes. For instance, 4-fluoro substitutions have been explored for their effects on antibacterial potency .
  • Optimization for Potency : By analyzing different substituents on the piperidine ring, researchers aim to optimize compounds for enhanced therapeutic effects while minimizing side effects .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Serotonin ModulationEnhances serotonin activity; potential treatment for depression and anxiety disorders
Anti-Cancer PropertiesInduces apoptosis in cancer cells; effective against hematological cancers
Structure-Activity StudiesModifications influence antibacterial potency; optimization strategies under investigation

Case Studies and Research Insights

  • Serotonin Potentiators : A study demonstrated that compounds similar to this compound significantly increased serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms. This supports its potential use in developing new antidepressant therapies.
  • Anti-Cancer Investigations : In vitro studies revealed that certain piperidine derivatives inhibited the growth of leukemia cell lines, suggesting a pathway for further exploration into their use as anti-cancer agents.
  • Antibacterial Activity : Research on piperidine analogs indicated varying degrees of potency against bacterial targets, with some exhibiting promising results that warrant further pharmacological evaluation.

Comparison with Similar Compounds

Sigma Receptor Ligands

Halogenated 4-(phenoxymethyl)piperidines, such as 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, exhibit high affinity for sigma-1 receptors (Ki: 0.38–24.3 nM) . Substitution at the phenoxy ring (e.g., 4-cyano, 4-iodo) significantly impacts selectivity. For instance, 4-cyano substitution improves sigma-1/sigma-2 selectivity (Ki ratio: 121), whereas fluorinated analogues like 4-((4-fluorophenoxy)methyl)piperidine may prioritize serotonin/norepinephrine reuptake inhibition over sigma receptor binding .

Muscarinic Receptor Ligands

4-Diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues demonstrate subtype-specific binding to M1–M3 receptors. Substituents like α-methyl groups enhance van der Waals interactions, increasing M2/M3 affinity. In contrast, this compound lacks the acetyloxy group, likely shifting its pharmacological profile away from muscarinic targets .

Physicochemical Properties

Compound Substituents log P Solubility Key Applications References
This compound 4-Fluorophenoxy, methyl ~2.8* Moderate (Polar) SNRI, Pain Disorders
4-(4-Trifluoromethoxy-phenyl)piperidine 4-Trifluoromethoxy ~3.5 Low Pharmaceutical Intermediates
4-(4-Fluorophenoxy)cyclohexan-1-amine Cyclohexanamine, fluorophenoxy ~2.2 High Sigma Receptor Probes

*Estimated based on structural similarity to compounds.

  • Lipophilicity: The trifluoromethoxy group in 4-(4-Trifluoromethoxy-phenyl)-piperidine increases log P compared to the fluorophenoxy group, enhancing membrane permeability but reducing aqueous solubility .

Knoevenagel Condensation

4-(4-Fluorophenoxy)benzaldehyde (precursor to this compound) is synthesized via Knoevenagel condensation, catalyzed by piperidine. This method is also employed for analogues like 4-(4-chlorophenoxy)benzaldehyde, achieving yields >70% under mild conditions .

Radiofluorination Techniques

4-(([18F]fluorophenoxy)phenylmethyl)piperidine ligands are synthesized using iodonium ylides, yielding ~20% radiochemical purity with molar activities >50 GBq/μmol.

Metabolic Stability and Biotransformation

  • Cisapride Metabolism: Fluorophenyl rings undergo aromatic hydroxylation and O-dealkylation, producing norcisapride (14–45% excretion in dogs/humans). Similar pathways are expected for this compound, though glucuronidation rates may vary .
  • Comparative Stability: Piperidine oxidation is a minor pathway for cisapride, suggesting that this compound’s methyl group may reduce susceptibility to oxidative metabolism compared to unsubstituted analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-Fluorophenoxy)methyl)piperidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 4-fluorophenol with a piperidine derivative via nucleophilic substitution or Mitsunobu reactions. For example:

  • Step 1 : React piperidine with a chloromethylating agent (e.g., chloromethyl methyl ether) to form the methylpiperidine intermediate.
  • Step 2 : Couple with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Critical factors : Solvent polarity (DMF > DCM), temperature control, and stoichiometric ratios of reagents. Yields range from 60–85% depending on purity of intermediates .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to confirm piperidine ring conformation and fluorophenoxy substitution (e.g., δ 6.8–7.1 ppm for aromatic protons) .
  • Elemental analysis : Match experimental vs. theoretical values for C, H, N (e.g., C: 65.66%, H: 6.89%, N: 3.83%) .
  • Mass spectrometry : Molecular ion peak at m/z 223.1 (M+H⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Receptor binding : Screen for serotonin (5-HT) or norepinephrine transporter affinity due to structural similarity to known modulators .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines at 1–100 µM concentrations .
    • In vivo : Acute toxicity studies in rodents (LD₅₀ determination) with dose escalation (10–100 mg/kg) .

Advanced Research Questions

Q. How does the fluorophenoxy group influence the compound’s pharmacokinetic properties?

  • Key findings :

  • Lipophilicity : Fluorine increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier permeability .
  • Metabolic stability : In vitro liver microsome assays show t₁/₂ > 60 minutes in human hepatocytes due to reduced CYP450-mediated oxidation .
    • Methodological note : Compare with 4-chloro or 4-methoxy analogs to isolate fluorine’s effects .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

  • Case study : Discrepancies in 5-HT receptor binding affinity (e.g., Ki = 50 nM vs. 200 nM):

  • Root causes : Differences in assay conditions (e.g., buffer pH, temperature) or enantiomeric purity (racemic vs. resolved forms) .
  • Resolution :

Standardize assay protocols (e.g., 25°C, pH 7.4 Tris buffer).

Use chiral HPLC to isolate enantiomers and test individually .

Q. How can computational modeling guide structural optimization of this compound?

  • Approaches :

  • Docking studies : Simulate binding to 5-HT transporters using AutoDock Vina; prioritize modifications at the piperidine N-atom or phenoxy methyl group .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ for fluorophenoxy) with activity data from analogs .
    • Validation : Synthesize top-predicted derivatives (e.g., nitro or trifluoromethyl substitutions) and test in vitro .

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